

Bioconjugation of Sulfo-cyanine5.5 Amine: Application Notes and Protocols

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Compound of Interest

Compound Name: *Sulfo-cyanine5.5 amine potassium*

Cat. No.: *B15556736*

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Introduction

Sulfo-cyanine5.5 amine is a water-soluble, far-red fluorescent dye that is an invaluable tool for labeling biomolecules in various research and diagnostic applications.[1][2][3][4] Its high hydrophilicity, conferred by four sulfonate groups, minimizes aggregation and non-specific binding, making it ideal for use in aqueous environments.[2][3][5] With an absorption maximum around 673-675 nm and an emission maximum near 691-694 nm, Sulfo-cyanine5.5 is well-suited for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging.[1][3][5][6][7]

This document provides detailed protocols for the conjugation of Sulfo-cyanine5.5 amine to proteins and other biomolecules containing carboxyl groups. The primary method described utilizes a two-step carbodiimide reaction involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to form a stable amide bond.

Physicochemical and Spectral Properties

A clear understanding of the dye's properties is crucial for successful conjugation and downstream applications.

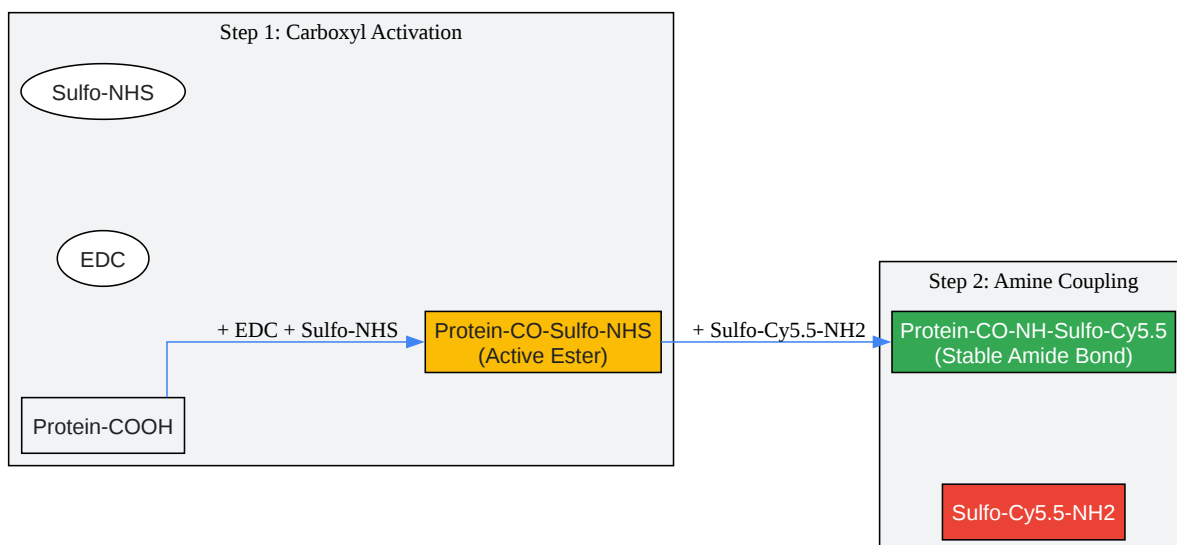
Property	Value	Reference
Maximum Excitation (λ_{max})	~673 nm	[3]
Maximum Emission (λ_{em})	~691 nm	[3]
Molar Extinction Coefficient (ϵ)	~235,000 M ⁻¹ cm ⁻¹	[3]
Molecular Weight	~1077.41 Da (as potassium salt)	[3]
Solubility	Good in water, DMSO, and DMF	[3][5]
Correction Factor (CF ₂₈₀)	0.11	[3]
Storage Conditions	Store at -20°C, protected from light and moisture.	[2][7]

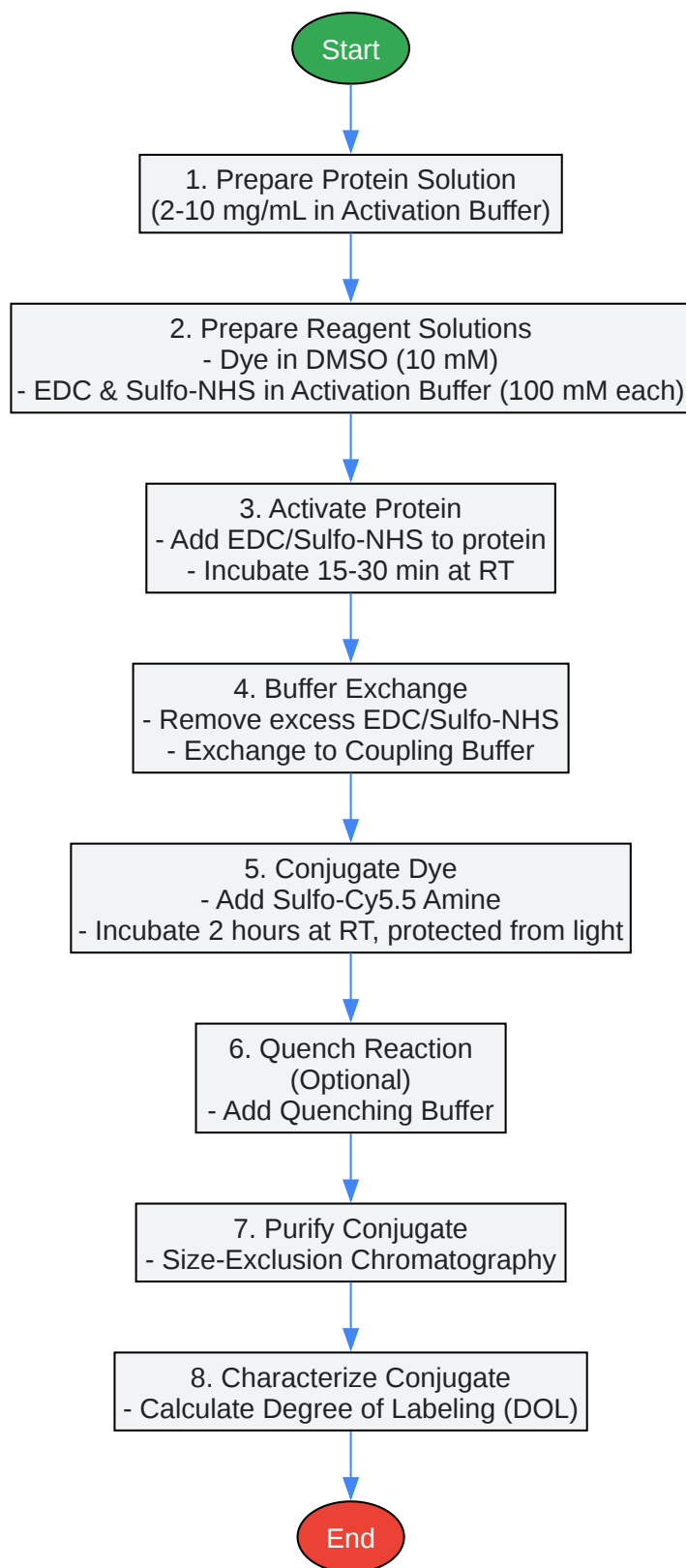
Bioconjugation Chemistry

The primary aliphatic amine group on the Sulfo-cyanine5.5 molecule can be covalently linked to carboxyl groups on biomolecules such as proteins (e.g., on aspartic and glutamic acid residues, and the C-terminus).[2][3][4] This is typically achieved using carbodiimide chemistry.

The process involves two main steps:

- **Activation of Carboxyl Groups:** EDC, in the presence of sulfo-NHS, reacts with carboxyl groups on the target biomolecule to form a semi-stable sulfo-NHS ester.[8][9][10] This activation step is most efficient at a slightly acidic pH.
- **Amine Coupling:** The sulfo-NHS ester then reacts with the primary amine of the Sulfo-cyanine5.5 dye to form a stable amide bond, releasing sulfo-NHS.[8][9] This reaction is favored at a slightly basic pH.





Problem: Low DOL
Possible Causes: <ul style="list-style-type: none">- Inactive EDC/Sulfo-NHS- Low protein concentration- Amine-containing buffers- Incorrect pH
Solutions: <ul style="list-style-type: none">- Use fresh EDC/Sulfo-NHS- Concentrate protein- Buffer exchange protein- Verify buffer pH

Problem: High DOL / Precipitation
Possible Causes: <ul style="list-style-type: none">- Excessive dye:protein ratio- Protein aggregation
Solutions: <ul style="list-style-type: none">- Reduce dye:protein ratio- Centrifuge to remove aggregates- Optimize reaction conditions

Problem: Non-specific Staining
Possible Causes: <ul style="list-style-type: none">- Unremoved free dye- Aggregates of labeled protein
Solutions: <ul style="list-style-type: none">- Ensure thorough purification- Centrifuge conjugate before use

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